Palladium catalysed aryl amination reactions in supercritical carbon dioxide

Organic & Biomolecular Chemistry Pub Date: 2005-09-13 DOI: 10.1039/B509345G

Abstract

Palladium catalysed C–N bond formation in supercritical carbon dioxide has been accomplished. Carbamic acid formation is avoided in part through the use of an N-silylamine as the coupling partner. Employing a catalyst system of Pd2dba3 (1 mol%) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl (X-Phos) (2 mol%) enabled the catalytic amination of aryl bromides and chlorides with N-silylanilines to be realised in excellent yield. Extension of the methodology to the N-arylation of N-silyldiarylamines, N-silylazoles and N-silylsulfonamides is reported.

Graphical abstract: Palladium catalysed aryl amination reactions in supercritical carbon dioxide
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